molecular formula C21H17BrO4 B11082836 1a-acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1a-acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11082836
M. Wt: 413.3 g/mol
InChI Key: GGUHUXLFWSNEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1a-Acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1a-acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1a-Acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1a-Acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1a-acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1a-Acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can be compared with other similar compounds, such as:

    1a-Acetyl-6-bromo-1-ethyl-1-(4-methylbenzoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: This compound has a similar structure but with a methyl group instead of a bromophenyl group.

    1a-Acetyl-1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: This compound has a chlorophenyl group instead of a bromophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H17BrO4

Molecular Weight

413.3 g/mol

IUPAC Name

1a-acetyl-1-(4-bromobenzoyl)-1-ethyl-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C21H17BrO4/c1-3-20(18(24)13-8-10-14(22)11-9-13)17-15-6-4-5-7-16(15)26-19(25)21(17,20)12(2)23/h4-11,17H,3H2,1-2H3

InChI Key

GGUHUXLFWSNEPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)C)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.